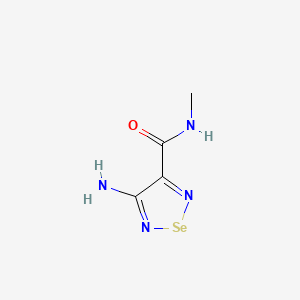

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide

Description

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide (CAS 81366-75-8) is a selenium-containing heterocyclic compound characterized by a 1,2,5-selenadiazole ring core substituted with an amino group at position 4 and an N-methyl carboxamide group at position 3. The molecular formula is inferred as C₄H₆N₄OSe, with an estimated molecular weight of 205.08 g/mol (calculated from constituent atomic masses). The selenadiazole ring differentiates it from oxygen-containing analogs (oxadiazoles), with selenium’s larger atomic radius and lower electronegativity likely influencing electronic properties, stability, and biological interactions .

Properties

CAS No. |

7698-91-1 |

|---|---|

Molecular Formula |

C4H6N4OSe |

Molecular Weight |

205.09 g/mol |

IUPAC Name |

4-amino-N-methyl-1,2,5-selenadiazole-3-carboxamide |

InChI |

InChI=1S/C4H6N4OSe/c1-6-4(9)2-3(5)8-10-7-2/h1H3,(H2,5,8)(H,6,9) |

InChI Key |

KVRRSRDUIXUGCU-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=N[Se]N=C1N |

Origin of Product |

United States |

Preparation Methods

Cyclization of o-Diamines with Selenium Reagents

A principal method for synthesizing 1,2,5-selenadiazole derivatives involves the cyclization of o-diamines with selenium dioxide or other selenium sources. This approach is well-documented for related selenadiazole compounds and is applicable here.

- Starting materials: Ethylenediamine or substituted o-diamines.

- Reagents: Selenium dioxide (SeO2) or selenium halides.

- Conditions: Heating in acidic or neutral media, sometimes under reflux or sealed tube conditions at elevated temperatures (e.g., 180–200°C).

- Outcome: Formation of the selenadiazole ring by oxidative cyclization.

This method was reported in Russian Chemical Reviews (1970) as a practical approach to monocyclic 1,2,5-selenadiazoles, including methyl derivatives, by cyclizing diamines with selenium dioxide.

Introduction of the Carboxamide Group

The carboxamide functionality at the 3-position can be introduced by:

- Starting from 1,2,5-selenadiazole-3-carboxylic acid derivatives, which are converted to the corresponding acid chlorides using reagents like phosphorus pentachloride (PCl5).

- Subsequent reaction with methylamine or methylamine derivatives to form the N-methyl carboxamide.

This approach is consistent with the preparation of related selenadiazole carboxamides, where acid derivatives are functionalized to amides.

N-Methylation of the Amino Group

The amino group at the 4-position can be methylated by:

- Direct methylation of the amino group using methyl iodide or methyl sulfate in the presence of a base.

- Alternatively, starting from N-methylated diamine precursors before cyclization.

The methylation step is crucial to obtain the N-methyl substitution on the amino group, as seen in the target compound.

Alternative Synthetic Routes

- Degradation of fused ring systems: Some methods involve oxidative cleavage of fused benzo-selenadiazole systems to yield monocyclic selenadiazoles, which can then be functionalized further.

- Cyclization of triaminobenzene derivatives: For related selenadiazole derivatives, cyclization of 1,2,4-triaminobenzene dihydrochloride with selenium reagents has been used, though this is more common for benzoselenadiazole systems.

Representative Reaction Conditions and Yields

Analytical and Spectroscopic Data Supporting Preparation

- Infrared (IR) Spectroscopy: Characteristic bands for amide carbonyl (~1650 cm⁻¹), amino groups (~3300–3500 cm⁻¹), and selenadiazole ring vibrations are observed.

- Nuclear Magnetic Resonance (NMR): Proton NMR confirms the presence of N-methyl protons and amino protons, consistent with the structure.

- Mass Spectrometry: Molecular ion peak at m/z 205 confirms molecular weight.

Summary of Research Findings

- The cyclization of o-diamines with selenium dioxide remains the cornerstone of 1,2,5-selenadiazole synthesis, including the target compound.

- Functionalization to carboxamide and N-methyl amino groups is achieved through standard organic transformations (acid chloride formation, amidation, methylation).

- Yields are moderate to good, with reaction conditions optimized for temperature and reagent stoichiometry.

- The compound’s structure and purity are confirmed by IR, NMR, and mass spectrometry data.

- Alternative synthetic routes involving degradation of fused ring systems or cyclization of triaminobenzene derivatives provide complementary methods but are less direct for this specific compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The selenium atom in the selenadiazole ring can be oxidized under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and carboxamide groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.

Scientific Research Applications

Anticancer Activity

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of selenadiazole compounds exhibit significant antitumor activity. For example:

- In vitro Studies : A series of selenadiazole derivatives showed promising results against human fibrosarcoma HT-1080 and mouse hepatoma MG-22A cell lines. The LD50 values indicated substantial cytotoxicity, with some compounds achieving up to 85% inhibition in vivo against mouse sarcoma S-180 .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis in cancer cells. For instance, studies demonstrated that treatment with these compounds led to increased sub-G1 fractions in MCF-7 cells, indicating cell cycle arrest and programmed cell death .

Drug Development Potential

Due to its structural characteristics, this compound serves as a lead compound in the development of new pharmaceuticals targeting cancer and infectious diseases. Its ability to interact with biological macromolecules such as proteins and nucleic acids makes it a candidate for further exploration in drug design.

Agricultural Applications

In addition to medicinal uses, the compound has potential applications in agriculture:

- Pesticide Development : The unique properties of selenadiazole derivatives suggest they may be utilized in developing new pesticides or herbicides. Their biological activity could provide effective solutions for pest management while minimizing environmental impact.

Comparative Analysis of Selenadiazole Derivatives

The following table summarizes the anticancer activity of various selenadiazole derivatives compared to this compound:

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | MCF-7 | Induction of apoptosis |

| Isopropyl benzo[c][1,2,5]selenadiazole-5-carboxylate | 23.3 - 66.6 | A375 (melanoma) | BSA-mediated uptake enhancement |

| Biphenylselenadiazole derivatives | 1.48 - 78.67 | Bladder cancer | Apoptosis induction |

Mechanism of Action

The mechanism of action of 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The carboxamide moiety can form hydrogen bonds with these targets, potentially inhibiting their activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Substitution: Selenium vs. Oxygen

The primary distinction lies in the heteroatom within the diazole ring. Key comparisons include:

- Electronic Effects: Selenium’s lower electronegativity (2.55 vs.

- Stability : Oxadiazoles (e.g., CAS 30720-84-4) are generally more stable under oxidative conditions compared to selenadiazoles, which may degrade due to selenium’s susceptibility to oxidation .

- Biological Relevance : Selenium’s role in antioxidant enzymes (e.g., glutathione peroxidase) suggests selenadiazole derivatives could exhibit unique bioactivity, such as radical scavenging or enzyme inhibition, unlike oxadiazoles .

Substituent Variations: N-Methyl vs. N-Ethyl Carboxamide

Alkyl chain length on the carboxamide nitrogen impacts physicochemical properties:

- Lipophilicity : The ethyl group (logP ~0.3 higher than methyl) may improve blood-brain barrier penetration but reduce aqueous solubility .

- Synthetic Accessibility : N-methyl derivatives (e.g., CAS 30720-84-4) are more commonly reported, suggesting easier synthesis compared to ethyl or bulky substituents .

Complex Derivatives with Extended Substituents

These derivatives contrast with the simpler selenadiazole analog by offering:

Biological Activity

4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, also known as NSC 93169, is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C4H6N4OSe

- CAS Number : 7698-91-1

- Molecular Weight : 178.19 g/mol

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. In vitro studies have shown its effectiveness in inhibiting the growth of various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.5 | |

| Bacillus subtilis | 11.25 | |

| Escherichia coli | Not tested |

The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways, although further studies are required to elucidate specific interactions.

Antioxidant Properties

The introduction of selenium into organic compounds like selenadiazoles has been linked to enhanced antioxidant activity. A study highlighted that derivatives of selenadiazoles demonstrated significant radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism and proliferation.

- Induction of Apoptosis : In cancer models, it has shown potential to induce apoptosis selectively in malignant cells without affecting nonmalignant cells .

Case Studies

- Anticancer Activity : In a study evaluating its effects on colon cancer cell lines, the compound exhibited selective toxicity towards cancer cells with an IC50 value less than 10 µM. It was also effective in reducing tumor growth in xenograft models without significant toxicity to normal tissues .

- Antimicrobial Efficacy : A comparative study assessed the antibacterial properties of various selenocompounds, revealing that this compound had comparable or superior activity against certain strains compared to traditional antibiotics like ampicillin .

Research Findings Summary

Recent investigations into the biological activities of this compound have revealed promising results:

- Antibacterial : Effective against multiple Gram-positive bacteria.

- Antioxidant : Significant radical scavenging capabilities.

- Anticancer : Induces apoptosis selectively in cancer cells.

Q & A

Q. What established synthetic routes exist for 4-Amino-N-methyl-1,2,5-selenadiazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of selenadiazole derivatives often involves cyclization reactions. For analogous oxadiazole systems, methyl esters (e.g., Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate) are treated with hydrazine hydrate in methanol to form carbohydrazide intermediates, followed by cyclization using agents like iodine in DMF . For selenium-containing analogs, selenium precursors (e.g., selenourea or selenium dioxide) may replace sulfur or oxygen sources. Optimization includes adjusting solvent polarity (e.g., acetonitrile vs. DMF), reaction temperature (reflux vs. room temperature), and stoichiometry of cyclizing agents .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

¹H and ¹³C NMR are critical for verifying functional groups and substitution patterns, as demonstrated in oxadiazole carboxamide studies . Mass spectrometry (ESI or HRMS) confirms molecular weight, while IR spectroscopy identifies characteristic bands (e.g., C=O, Se-N). For selenium analogs, ⁷⁷Se NMR (though less common) can resolve selenium coordination environments .

Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?

Preliminary assays should include antimicrobial (e.g., broth microdilution for MIC determination) and cytotoxic activity screening (e.g., MTT assays against cancer cell lines). Thiadiazole and oxadiazole derivatives have shown antitumor and antiviral activities, providing a framework for testing selenadiazoles . Dose-response curves and selectivity indices (e.g., comparing IC₅₀ in cancerous vs. normal cells) are essential for prioritizing leads .

Advanced Research Questions

Q. How can computational modeling guide the prediction of reactivity and synthetic modifications for this compound?

Density Functional Theory (DFT) calculations can optimize molecular geometry and predict electrophilic/nucleophilic sites. For example, studies on oxadiazole oximes used computational methods to analyze tautomerism and hydrogen bonding, which correlate with experimental NMR data . Molecular docking against target proteins (e.g., kinases or viral proteases) can prioritize structural modifications to enhance binding affinity .

Q. What strategies mitigate stability issues of this compound in biological assays?

Stability under physiological conditions (pH 7.4, 37°C) should be assessed via HPLC or LC-MS over 24–72 hours. If decomposition occurs, prodrug strategies (e.g., esterification of the carboxamide group) or formulation in cyclodextrins/nanoparticles may improve stability. Analogous oxadiazole syntheses used DMF as a stabilizer during cyclization, suggesting solvent choice impacts final compound stability .

Q. How can contradictions in reported biological activity data across studies be resolved?

Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities in test compounds. Rigorous analytical characterization (HPLC purity >95%) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are critical . Comparative studies using structurally related derivatives (e.g., selenium vs. sulfur analogs) can isolate the role of the selenadiazole core in activity .

Q. What advanced techniques characterize selenium-specific interactions in biological systems?

X-ray absorption spectroscopy (XAS) or synchrotron-based X-ray fluorescence can map selenium localization in cells. For mechanistic studies, isotopic labeling (⁷⁵Se) combined with autoradiography or PET imaging tracks biodistribution and metabolic pathways .

Q. Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst) .

- Data Validation : Cross-validate biological results with orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT data) .

- Contradiction Analysis : Apply multivariate statistical tools (e.g., PCA) to identify confounding variables in biological datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.